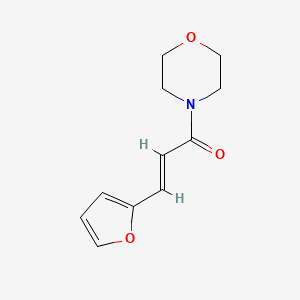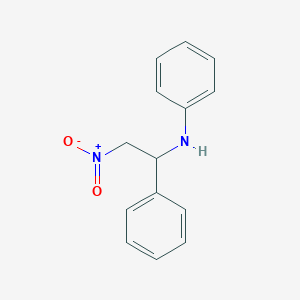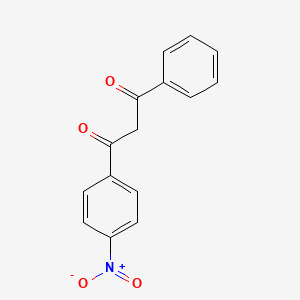
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)-
概要
説明
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- is an organic compound with a complex structure that includes a phenol group, a bromomethyl group, and two tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-di-tert-butylphenol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)-.
化学反応の分析
Types of Reactions
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The phenol group can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of phenol derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of alcohols and other reduced compounds.
科学的研究の応用
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties. .
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenol group can participate in redox reactions, affecting cellular processes and signaling pathways. Additionally, the bulky tert-butyl groups can influence the compound’s steric interactions and binding affinity with target molecules .
類似化合物との比較
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Phenol, 2,4-bis(1,1-dimethylethyl): Lacks the bromomethyl group, resulting in different reactivity and applications.
Phenol, 4-(chloromethyl)-2,6-bis(1,1-dimethylethyl): Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
Phenol, 4-(methyl)-2,6-bis(1,1-dimethylethyl):
The uniqueness of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
4-(bromomethyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOQCOZNFXPHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175065 | |
| Record name | Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091-51-2 | |
| Record name | Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)











![3-[(2-Hydroxyethyl)amino]propanoic acid](/img/structure/B1617800.png)

